molecular formula C23H26O7 B579937 [(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate CAS No. 16741-12-1

[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate

Cat. No.: B579937
CAS No.: 16741-12-1
M. Wt: 414.454
InChI Key: WKLVCXKBRCFKRC-OUUKCGNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C23H26O7 and its molecular weight is 414.454. The purity is usually 95%.
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Properties

CAS No.

16741-12-1

Molecular Formula

C23H26O7

Molecular Weight

414.454

IUPAC Name

[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate

InChI

InChI=1S/C23H26O7/c1-23(2)29-19-17(14-26-21(25)16-11-7-4-8-12-16)28-22(18(24)20(19)30-23)27-13-15-9-5-3-6-10-15/h3-12,17-20,22,24H,13-14H2,1-2H3/t17-,18-,19+,20-,22-/m1/s1

InChI Key

WKLVCXKBRCFKRC-OUUKCGNVSA-N

SMILES

CC1(OC2C(OC(C(C2O1)O)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4)C

Synonyms

Benzyl 3-O,4-O-isopropylidene-β-D-galactopyranoside 6-benzoate

Origin of Product

United States

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